Triflumidate
Overview
Description
Triflumidate is an anti-inflammatory drug . It has a molecular formula of C17H14F3NO5S and a molecular weight of 401.357 .
Molecular Structure Analysis
Triflumidate has a complex molecular structure. The structure includes a benzoylphenyl group, a trifluoromethylsulfonyl group, and a carbamic acid ethyl ester group . The molecule contains a total of 42 bonds, including 28 non-hydrogen bonds, 16 multiple bonds, 6 rotatable bonds, 4 double bonds, and 12 aromatic bonds .Physical And Chemical Properties Analysis
Triflumidate has a density of 1.436±0.06 g/cm3 (Predicted) and a melting point of 131.5-133 °C .Scientific Research Applications
Environmental Impact and Toxicity
- Impact on Aquatic Ecosystems : Triflumizole, a related compound, has been found to exhibit acute toxicity to freshwater green algae, Chlorella vulgaris, impacting growth, cell morphology, photosynthesis, and inducing oxidative stress, highlighting potential risks to primary producers in aquatic ecosystems (Xi et al., 2019).
- Residue Assessment in Agriculture : A study on triflumizole and its metabolite FM-6-1 in greenhouse strawberries and soil revealed insights into their dissipation behavior, residue distribution, and potential risks, providing guidance for agricultural applications (Yu et al., 2020).
Pharmacological Research
- Obesogenic Properties : Research has identified triflumizole as an obesogen in mice, acting through peroxisome proliferator-activated receptor gamma (PPARγ). This study highlights its potential impact on adipogenesis and weight gain, providing a pathway for further investigation into metabolic disorders (Li et al., 2012).
Agricultural Fungicide Application
- Efficacy against Fungal Pathogens : A baseline sensitivity and efficacy assessment of triflumizole against Botrytis cinerea, a fungal pathogen, was conducted. This provides valuable information on its application as a fungicide in agricultural practices, demonstrating its protective and curative activities (Song et al., 2016).
Advanced Chemical Applications
- Ionic Liquid Development : Development of triflumizole ionic liquids with natural organic acids as anions aimed to improve physicochemical properties and reduce toxicity. This innovative approach could lead to enhanced biological activity against fungal diseases and reduced environmental impact (Tang et al., 2019).
Genetic and Cellular Studies
- Genetic Material Alteration : Trifluralin, a similar agent, was shown to interfere with cellular division, inducing chromosomal and nuclear alterations in Allium cepa, providing insights into its genetic and cellular impacts (Fernandes et al., 2009).
properties
IUPAC Name |
ethyl N-(3-benzoylphenyl)-N-(trifluoromethylsulfonyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO5S/c1-2-26-16(23)21(27(24,25)17(18,19)20)14-10-6-9-13(11-14)15(22)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULANGSAJTINEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178938 | |
Record name | Triflumidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triflumidate | |
CAS RN |
24243-89-8 | |
Record name | Triflumidate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024243898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triflumidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIFLUMIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6G94Z48FK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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